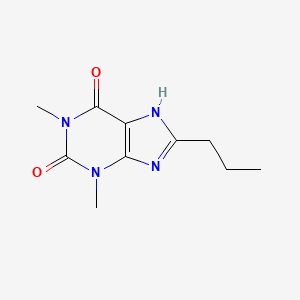
8-Propyltheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propyltheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . This compound, with the chemical formula C10H14N4O2, is characterized by the addition of a propyl group at the 8th position of the theophylline molecule .
Métodos De Preparación
The synthesis of 8-Propyltheophylline typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the process .
Análisis De Reacciones Químicas
8-Propyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
8-Propyltheophylline has several applications in scientific research:
Biology: It serves as a tool in studying the effects of methylxanthines on cellular processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 8-Propyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .
Comparación Con Compuestos Similares
8-Propyltheophylline can be compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, widely used in respiratory therapy.
Caffeine: Another methylxanthine with more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines .
Propiedades
Número CAS |
2850-41-1 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |
Clave InChI |
LMQXNURVVYWBSR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
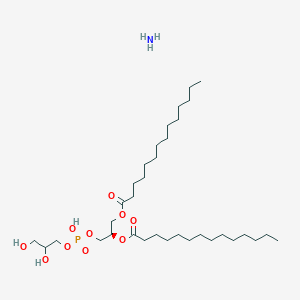
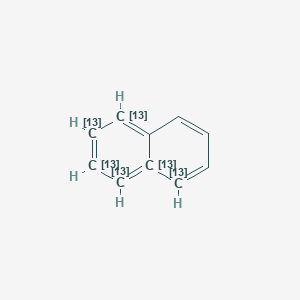
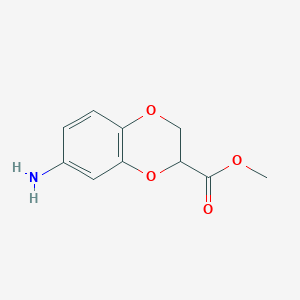
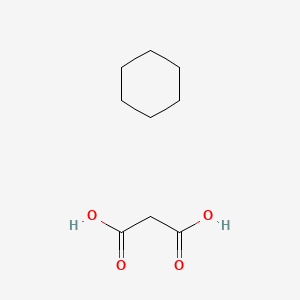


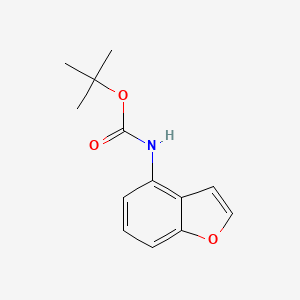
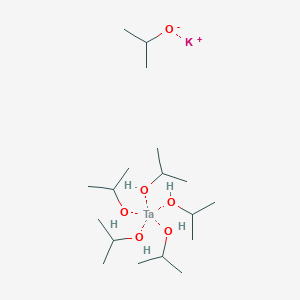

![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)

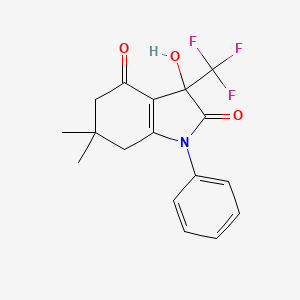
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
